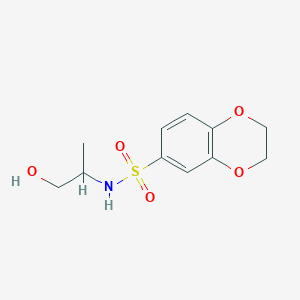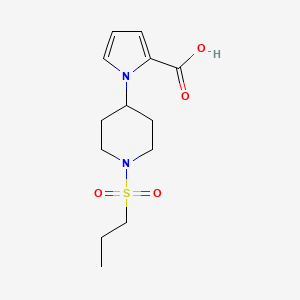
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PSPC is a pyrrole derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins, the reduction of oxidative stress, and the modulation of immune responses. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess analgesic and antipyretic effects, which may be beneficial in the treatment of various pain and fever-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its low solubility, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid analogs with improved selectivity and efficacy may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction between 1-propylsulfonylpiperidine and pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid through further chemical reactions. The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been optimized to yield a high purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-10-20(18,19)14-8-5-11(6-9-14)15-7-3-4-12(15)13(16)17/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQAHQRJZXLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

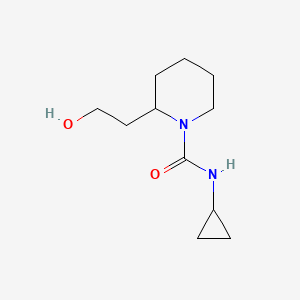
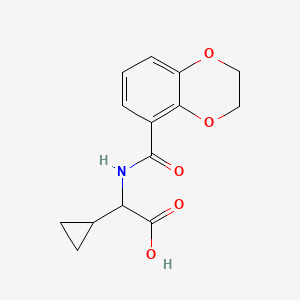
![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
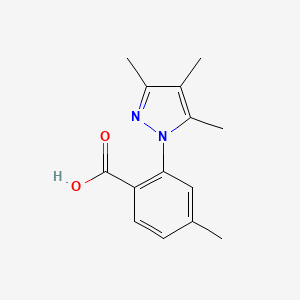
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
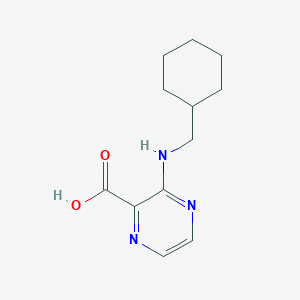
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)
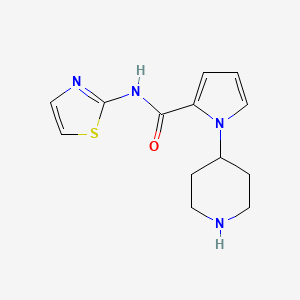
![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
